Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate
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Overview
Description
Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate typically involves a multi-step process. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is known for its high yield and minimal side reactions
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is particularly useful for producing large quantities of the compound efficiently and with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities make it a candidate for studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . Similarly, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Other benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen have similar structural features and are used in treating skin diseases.
Uniqueness
Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.CH2O2/c1-17(2)10-13-11-20-8-7-18(13)16(19)15-9-12-5-3-4-6-14(12)21-15;2-1-3/h3-6,9,13H,7-8,10-11H2,1-2H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGXPEVDAWMMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCCN1C(=O)C2=CC3=CC=CC=C3O2.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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